3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one
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Overview
Description
“3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one” is a chemical compound . It is a specialized compound, possibly used in scientific research.
Molecular Structure Analysis
The exact molecular structure of this compound is not provided in the available resources .Physical And Chemical Properties Analysis
While the compound’s physical and chemical properties such as melting point, boiling point, and density are mentioned, the exact values are not provided .Scientific Research Applications
Scientific Research Applications
Chemical Synthesis and Molecular Design
Compounds with intricate structures like "3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one" often serve as key intermediates or targets in synthetic chemistry research. For example, studies on the synthesis of novel indolyl derivatives highlight the potential of such compounds in exploring new synthetic pathways and designing molecules with desired properties (Akhaja & Raval, 2012).
Materials Science and Corrosion Inhibition
Indole derivatives have shown potential in applications such as corrosion inhibition for metals in harsh environments. Research into Schiff base derivatives linked to indolyl moieties has demonstrated the ability of these compounds to protect against corrosion, suggesting similar possibilities for related compounds (Ahmed, 2018).
Organic Electronics and Catalysis
The intricate electronic structure of indolyl-based compounds lends itself to applications in organic electronics and as ligands in catalytic systems. Studies have explored the use of cyclic imino ether heterocycles, which share functional similarities with the compound , in applications ranging from transition metal catalysis to materials for organic electronics (Verbraeken et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-(3,5-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O3/c22-13-10-14(23)12-15(11-13)24-21(28)29-25-19-17-8-4-5-9-18(17)26(20(19)27)16-6-2-1-3-7-16/h1-12H,(H,24,28)/b25-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMYVXNUSPQEHZ-PLRJNAJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)NC4=CC(=CC(=C4)Cl)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)NC4=CC(=CC(=C4)Cl)Cl)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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